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Compound of Interest

Compound Name: Cevimeline.HCl

Cat. No.: B10817386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, in vitro evaluation,

and in vivo testing of Cevimeline Hydrochloride (HCl) for experimental purposes. This

document includes detailed methodologies, quantitative data summaries, and visual

representations of key biological pathways and experimental workflows.

Introduction to Cevimeline HCl
Cevimeline is a cholinergic agonist that preferentially acts on muscarinic M1 and M3 receptors.

[1][2] This action mimics the effect of acetylcholine, a neurotransmitter crucial for various bodily

functions, including the secretion of exocrine glands.[3] By stimulating M3 receptors, which are

abundant in salivary and lacrimal glands, Cevimeline increases the production of saliva and

tears.[1][4] This makes it a valuable compound for research into and treatment of conditions

characterized by glandular hypofunction, such as Sjögren's syndrome.[3]
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Property Description

Appearance White to off-white crystalline powder[5]

Molecular Formula C₁₀H₁₇NOS · HCl[6]

Molecular Weight 235.8 g/mol [6]

Solubility

Very soluble in water; freely soluble in alcohol

and chloroform; virtually insoluble in ether.[5]

Soluble in ethanol (~5 mg/mL), DMSO (~5

mg/mL), and DMF (~3 mg/mL).[6]

Storage Store at -20°C[6]

Mechanism of Action and Signaling Pathway
Cevimeline HCl exerts its pharmacological effects by binding to and activating M3 muscarinic

receptors on the surface of salivary acinar cells.[1] This binding event initiates a G-protein-

coupled receptor (GPCR) signaling cascade. The activated G-protein, in turn, activates

phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the

endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1] The resulting

increase in cytosolic Ca²⁺ concentration is a critical step that leads to the secretion of saliva.[1]
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Caption: Cevimeline HCl Signaling Pathway in Salivary Acinar Cells.
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For experimental use, Cevimeline HCl can be formulated into various dosage forms. Below are

protocols for preparing an oral solution, fast-dissolving tablets, and oral films.

Oral Solution
An oral solution is suitable for initial in vivo screening and dose-ranging studies in animal

models.

Materials:

Cevimeline HCl powder

Purified water

Vehicle (e.g., 0.5% w/v methylcellulose in water)

pH meter

Magnetic stirrer and stir bar

Volumetric flasks and pipettes

Protocol:

Weighing: Accurately weigh the required amount of Cevimeline HCl powder.

Dissolution: In a volumetric flask, dissolve the Cevimeline HCl in a small volume of purified

water with the aid of a magnetic stirrer.

Vehicle Addition: Once completely dissolved, add the chosen vehicle (e.g., 0.5%

methylcellulose solution) to the desired final volume.

pH Adjustment (Optional): Measure the pH of the solution. If necessary, adjust the pH to a

suitable range (e.g., 4.5-5.5) using a biocompatible acid or base.

Storage: Store the final solution in a well-closed container, protected from light, at 2-8°C.
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FDTs are advantageous for rapid drug release and absorption. The following protocol utilizes

the direct compression method.

Materials:

Cevimeline HCl powder

Microcrystalline cellulose (MCC, e.g., Avicel® 102) - Filler/Binder

Crospovidone - Superdisintegrant

Mannitol - Diluent/Sweetener

Magnesium stearate - Lubricant

Talc - Glidant

Sieve (#60)

Tablet press

Formulation Examples:

Ingredient Formulation A (mg/tablet) Formulation B (mg/tablet)

Cevimeline HCl 30 30

Microcrystalline Cellulose 100 80

Crospovidone 8 12

Mannitol 60 76

Magnesium Stearate 1 1

Talc 1 1

Total Weight 200 200

Protocol:
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Sieving: Pass all ingredients (except magnesium stearate and talc) through a #60 sieve to

ensure particle size uniformity.

Blending: Geometrically mix the sieved powders in a suitable blender for 15 minutes to

achieve a homogenous blend.

Lubrication: Add magnesium stearate and talc to the blend and mix for an additional 2-3

minutes.

Compression: Compress the final blend into tablets using a tablet press with appropriate

tooling.

Oral Films
Oral films offer an alternative to tablets, with the potential for buccal or sublingual absorption,

which may bypass first-pass metabolism.[2] The solvent casting method is commonly used for

their preparation.[2]

Materials:

Cevimeline HCl powder

Hydroxypropyl methylcellulose (HPMC E15) - Film-forming polymer

Polyethylene glycol 400 (PEG 400) - Plasticizer

Citric acid - Saliva stimulating agent

Sodium saccharin - Sweetener

Purified water

Magnetic stirrer

Petri dish

Hot air oven

Formulation Example:
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Ingredient Amount

Cevimeline HCl 513 mg

HPMC E15 2-3% w/v

PEG 400 0.4-0.8% w/v

Citric Acid q.s.

Sodium Saccharin q.s.

Purified Water to 10 mL

Protocol:

Polymer Solution: Dissolve the accurately weighed HPMC E15 in 5 mL of purified water with

continuous stirring.

Excipient Addition: To the polymer solution, add PEG 400, citric acid, and sodium saccharin

(previously dissolved in a small amount of water) and stir until a homogenous solution is

obtained.

Drug Incorporation: Dissolve the weighed Cevimeline HCl in 2 mL of water and slowly add it

to the polymeric solution with continuous stirring.

De-aeration: Let the solution stand for 30 minutes to remove any entrapped air bubbles.

Casting: Pour the solution into a petri dish.

Drying: Dry the film in a hot air oven at 50°C for 8-10 hours.

Cutting and Storage: Once dried, carefully remove the film and cut it into the desired size

(e.g., 2x2 cm). Store the films in a desiccator, wrapped in butter paper and aluminum foil.[2]

In Vitro Evaluation
Drug Content Uniformity
Protocol:
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Randomly select 10 individual tablets or films.

Individually weigh each unit and crush it (for tablets) or dissolve it (for films) in a suitable

solvent (e.g., 6.8 pH phosphate buffer) in a 100 mL volumetric flask.

Sonicate for 10 minutes to ensure complete dissolution.[2]

Filter the solution and make appropriate dilutions.

Analyze the drug concentration using a validated analytical method (e.g., UV-Vis

spectrophotometry at ~207 nm or RP-HPLC).[7]

In Vitro Dissolution/Drug Release
Protocol for Fast-Dissolving Tablets:

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: 900 mL of 6.8 pH phosphate buffer

Temperature: 37 ± 0.5°C

Paddle Speed: 50 rpm

Sampling Times: 5, 10, 15, 20, and 30 minutes

Analysis: Withdraw aliquots at each time point, filter, and analyze for Cevimeline HCl

concentration using a validated analytical method. Replace the withdrawn volume with fresh,

pre-warmed dissolution medium.

Protocol for Oral Films:

Apparatus: USP Apparatus 1 (Basket)[2]

Dissolution Medium: 900 mL of 6.8 pH phosphate buffer[2]

Temperature: 37 ± 0.5°C

Basket Speed: 50 rpm[2]
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Sampling Times: 2, 4, 6, 8, and 10 minutes

Analysis: Follow the same analytical procedure as for FDTs.

Quantitative Data Summary (Example):

Formulation Time (min) % Drug Release

FDT-A 5 75.2 ± 3.1

10 92.5 ± 2.5

15 98.1 ± 1.9

Film-A 2 85.6 ± 4.2

4 95.3 ± 3.7

6 99.2 ± 2.8

In Vivo Experimental Use
Animal Model of Sjögren's Syndrome
The MRL/lpr mouse model is widely used as it spontaneously develops a condition that mimics

human Sjögren's syndrome. Alternatively, the disease can be induced in other strains like

BALB/c mice.

Protocol for Induction in BALB/c Mice:

Antigen Preparation: Prepare an emulsion of salivary gland protein extract with an equal

volume of Complete Freund's Adjuvant (CFA).

Immunization: Immunize female BALB/c mice (6-8 weeks old) subcutaneously at the base of

the tail with 100 µL of the emulsion.

Booster: Provide a booster immunization with the same antigen emulsified in Incomplete

Freund's Adjuvant (IFA) 2-3 weeks after the primary immunization.
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Disease Development: Monitor the mice for signs of Sjögren's syndrome, such as reduced

salivary flow, which typically develops over several weeks.

Evaluation of Salivary Gland Function
Protocol:

Fasting: Fast the mice for at least 4 hours before the experiment but allow access to water.

Anesthesia: Anesthetize the mice with a suitable anesthetic agent (e.g., ketamine/xylazine

cocktail).

Baseline Saliva Collection: Pre-weigh a small cotton ball. Place the cotton ball in the mouse's

mouth for a fixed period (e.g., 2 minutes) to collect unstimulated saliva. Weigh the cotton ball

again to determine the amount of saliva collected.

Cevimeline Administration: Administer the prepared Cevimeline HCl formulation (e.g., oral

solution) via oral gavage.

Stimulated Saliva Collection: At a predetermined time post-administration (e.g., 30 minutes),

administer a sialagogue such as pilocarpine hydrochloride (0.5 mg/kg, intraperitoneally) to

stimulate salivation.

Measurement: Collect all secreted saliva for a defined period (e.g., 15 minutes) using pre-

weighed cotton balls. The difference in weight of the cotton balls before and after collection

represents the volume of secreted saliva (assuming a density of 1 g/mL).
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Caption: In Vivo Experimental Workflow for Cevimeline HCl Efficacy Testing.
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Quantitative Analysis of Cevimeline HCl
A robust analytical method is essential for the accurate quantification of Cevimeline HCl in

formulations and biological samples.

RP-HPLC Method for Formulations
Chromatographic Conditions:

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM sodium phosphate monobasic, pH

3.0) and an organic solvent (e.g., methanol) in an isocratic or gradient elution. A common

ratio is 85:15 (v/v) buffer:methanol.

Flow Rate: 0.8 - 1.0 mL/min

Injection Volume: 20 µL

Detection: UV at ~210 nm

Column Temperature: Ambient or controlled (e.g., 30°C)

Standard and Sample Preparation:

Standard Solution: Prepare a stock solution of Cevimeline HCl reference standard in the

mobile phase and make serial dilutions to create a calibration curve (e.g., 1-50 µg/mL).

Sample Solution: Prepare the sample as described in the "Drug Content Uniformity" section

and dilute with the mobile phase to a concentration within the calibration range.

Safety Precautions
Cevimeline HCl is a pharmacologically active compound. Appropriate personal protective

equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when

handling the powder and its formulations. All procedures should be performed in a well-

ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety

information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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